

Strategic Sourcing & Synthesis Guide: 2'-Isopropoxy-5'-methylacetophenone[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(2-Isopropoxy-5-methylphenyl)ethanone

Cat. No.: B7814297

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Executive Summary

2'-Isopropoxy-5'-methylacetophenone (CAS: 705965-55-5) is a specialized aromatic building block used primarily in early-stage drug discovery to modulate lipophilicity and metabolic stability in acetophenone-based scaffolds.[1] Unlike its commoditized precursor, 2'-hydroxy-5'-methylacetophenone (CAS: 1450-72-2), the isopropoxy derivative is a Tier-3 Rare Building Block with limited off-the-shelf availability and high unit costs.[1]

This guide provides a dual-track strategy for acquisition:

- **Direct Procurement:** Identification of niche suppliers for milligram-scale needs.
- **In-House Synthesis (Recommended):** A validated, high-yield protocol for converting the abundant hydroxy precursor to the target isopropoxy compound, offering a >90% cost reduction for scales exceeding 5 grams.

Part 1: Technical Identity & Specifications[1]

To ensure precise procurement and quality control, the compound must be identified by its rigorous chemical descriptors.

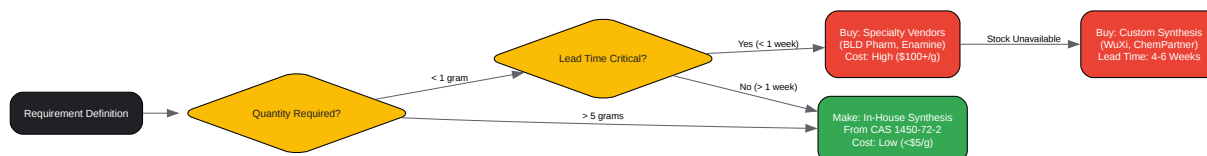
Parameter	Technical Specification
Chemical Name	2'-Isopropoxy-5'-methylacetophenone
IUPAC Name	1-[5-Methyl-2-(propan-2-yloxy)phenyl]ethan-1-one
CAS Number	705965-55-5
Molecular Formula	C ₁₂ H ₁₆ O ₂
Molecular Weight	192.25 g/mol
Key Precursor	2'-Hydroxy-5'-methylacetophenone (CAS: 1450-72-2)
Physical State	Pale yellow oil or low-melting solid (approx. 25-30°C)
Solubility	Soluble in DCM, EtOAc, MeOH; Insoluble in water

Part 2: Commercial Landscape & Supplier Analysis^[1]

The market for 2'-Isopropoxy-5'-methylacetophenone is fragmented.^[1] It is not a stock item for major catalog distributors (e.g., Sigma-Aldrich, Fisher) but is available through specialized building block vendors.

Supply Chain Decision Matrix

The following decision matrix illustrates the logic for choosing between direct purchase and internal synthesis based on required quantity and lead time.



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Figure 1: Decision matrix for sourcing 2'-Isopropoxy-5'-methylacetophenone based on scale and urgency.

Verified Supplier Categories

- Spot Market (In-Stock/Short Lead Time):
 - BLD Pharm: Often lists CAS 705965-55-5 as a catalog item.[1]
 - Enamine: Likely holds stock in their REAL Database (Kiev/US logistics).
 - Ambeed: A US-based aggregator that frequently stocks acetophenone derivatives.[1]
- Bulk Precursor Suppliers (For Synthesis):
 - Thermo Scientific / Alfa Aesar: Stocks the precursor (CAS 1450-72-2) in bulk (25g - 1kg). [1]
 - TCI Chemicals: Reliable source for high-purity 2'-hydroxy-5'-methylacetophenone.[1]

Part 3: The "Make" Protocol (Internal Synthesis)[1]

For requirements exceeding 5 grams, purchasing the target is economically inefficient. The synthesis from 2'-hydroxy-5'-methylacetophenone is a robust Williamson ether synthesis that can be performed in any standard organic chemistry lab.[1]

Reaction Scheme

Substrate: 2'-Hydroxy-5'-methylacetophenone (1.0 eq) Reagent: 2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq) Base: Potassium Carbonate (K_2CO_3 , 2.0 eq) Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)[1]

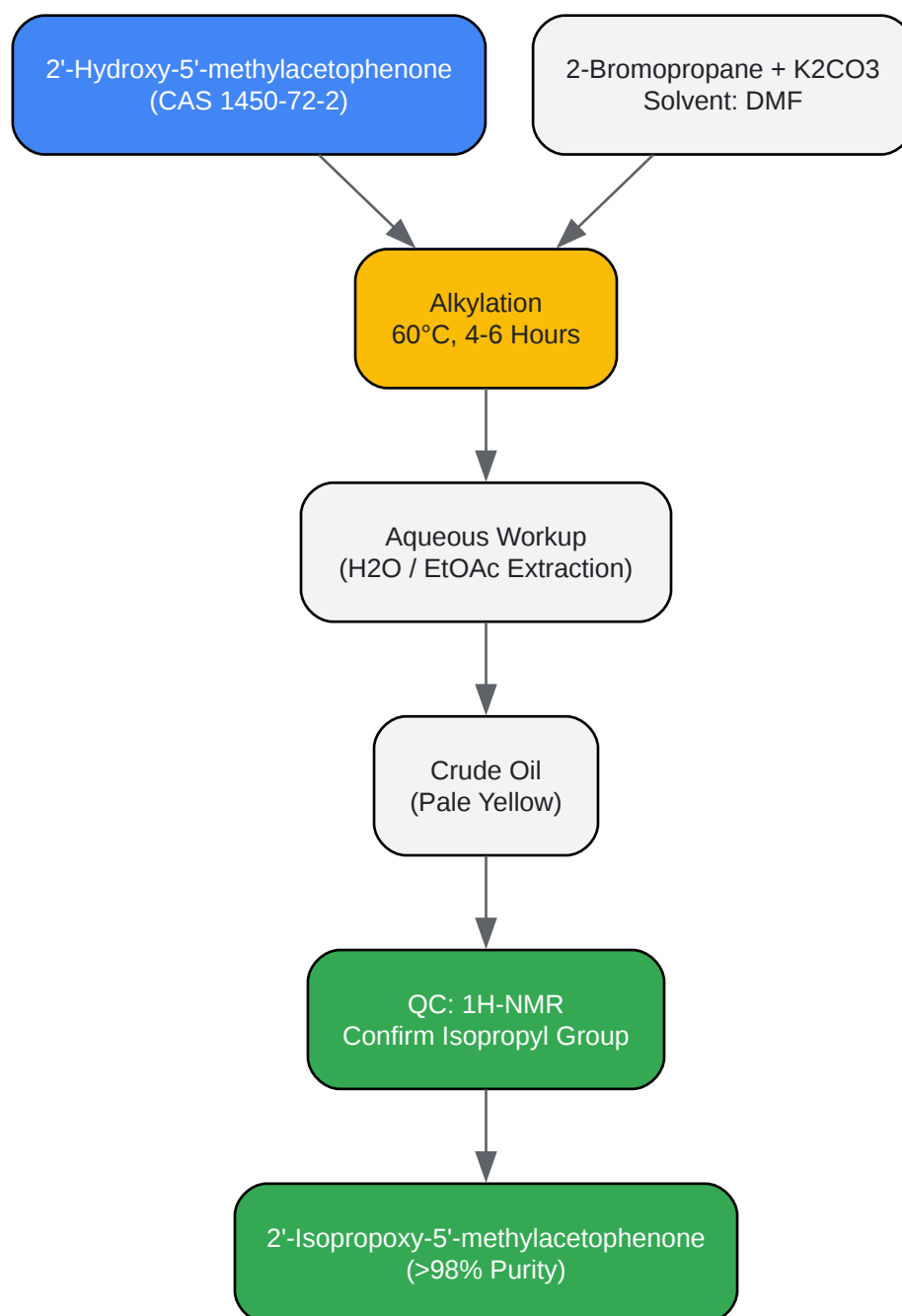
Step-by-Step Methodology

Safety Note: 2-Bromopropane is an alkylating agent and potential reproductive toxin.[1] Handle in a fume hood. DMF is hepatotoxic; use appropriate PPE.

- Setup:
 - Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[1]
 - Charge the flask with 2'-Hydroxy-5'-methylacetophenone (e.g., 15.0 g, 100 mmol) and anhydrous K_2CO_3 (27.6 g, 200 mmol).
 - Add DMF (150 mL) and stir at room temperature for 15 minutes to form the phenoxide anion (color change to bright yellow/orange is typical).
- Alkylation:
 - Add 2-Bromopropane (14.1 mL, 150 mmol) dropwise via syringe or addition funnel.
 - Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The starting phenol (lower R_f) should disappear, and the less polar ether product (higher R_f) should appear.
 - Note: If reaction is sluggish, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to generate the more reactive iodide in situ (Finkelstein condition).
- Workup:
 - Cool the reaction to room temperature.[2][3]
 - Pour the mixture into Ice Water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

- Wash the combined organic layers with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.
- Dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification:
 - The crude product is often pure enough (>95%) for subsequent steps.
 - If necessary, purify via flash column chromatography (SiO_2 , 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram



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Figure 2: Operational workflow for the chemical synthesis of the target compound.

Part 4: Quality Control & Validation

To validate the identity of the procured or synthesized material, use the following NMR diagnostic peaks. The disappearance of the phenolic proton is the primary indicator of reaction

completion.

Feature	¹ H-NMR Shift (CDCl ₃ , approx.)	Multiplicity	Interpretation
Acetyl -CH ₃	2.55 - 2.60 ppm	Singlet (3H)	Ketone methyl group
Aryl -CH ₃	2.30 - 2.35 ppm	Singlet (3H)	Methyl on aromatic ring
Isopropyl -CH	4.50 - 4.65 ppm	Septet (1H)	Methine proton of isopropoxy
Isopropyl -CH ₃	1.30 - 1.40 ppm	Doublet (6H)	Methyls of isopropoxy
Aromatic H	6.80 - 7.50 ppm	Multiplet (3H)	Aromatic protons
Phenol -OH	> 11.0 ppm	Singlet	MUST BE ABSENT in product

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12827101 (1-(2-Isopropoxy-5-methylphenyl)ethan-1-one). [1] Retrieved from [[Link](#)]
- Organic Syntheses. General Procedures for Williamson Ether Synthesis. (Contextual Reference for Protocol Validation). Retrieved from [[Link](#)]

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Sources

- 1. [29643-59-2|1-\(5-Ethyl-2-isopropoxyphenyl\)ethan-1-one|BLD Pharm \[bldpharm.com\]](#)
- 2. [Organic Syntheses Procedure \[orgsyn.org\]](#)
- 3. [alfa-chemistry.com \[alfa-chemistry.com\]](#)

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